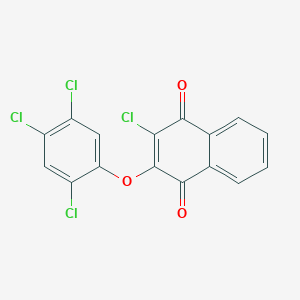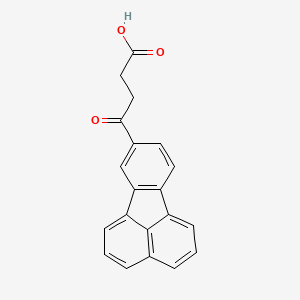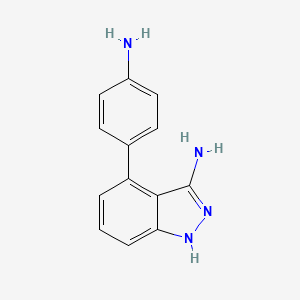
Acetato de fluorometolona
Descripción general
Descripción
Fluorometolona acetato: es un glucocorticoide sintético corticosteroide y un éster de corticosteroide, así como un progestágeno y un éster de progestágeno. Es el éster acetato de C17α de fluorometolona . Este compuesto es conocido por sus potentes propiedades antiinflamatorias y se usa comúnmente en formulaciones oftálmicas para tratar diversas afecciones inflamatorias del ojo .
Aplicaciones Científicas De Investigación
Química: El fluorometolona acetato se usa como un compuesto de referencia en química analítica para el desarrollo de métodos cromatográficos y estudios de estabilidad .
Biología: En la investigación biológica, el fluorometolona acetato se estudia por sus efectos sobre los procesos celulares y su potencial como compuesto modelo para estudiar la acción de las hormonas esteroides .
Medicina: Médicamente, el fluorometolona acetato se usa ampliamente en oftalmología para tratar afecciones inflamatorias del ojo, como la conjuntivitis y la queratitis. También se está investigando su posible uso en el tratamiento de otras afecciones inflamatorias .
Industria: En la industria farmacéutica, el fluorometolona acetato se utiliza en la formulación de colirios y pomadas. Su estabilidad y eficacia lo convierten en un componente valioso en varios productos oftálmicos .
Mecanismo De Acción
El fluorometolona acetato ejerce sus efectos al unirse a los receptores de glucocorticoides en las células diana. Esta unión conduce a la inducción de proteínas inhibidoras de la fosfolipasa A2, conocidas colectivamente como lipocortinas. Estas proteínas modulan la acción de las prostaglandinas y los leucotrienos, inhibiendo así la respuesta inflamatoria. El compuesto también bloquea la migración de leucocitos, la dilatación capilar y la proliferación de fibroblastos, que están asociados con la inflamación .
Análisis Bioquímico
Biochemical Properties
Fluorometholone acetate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily exerts its effects by binding to glucocorticoid receptors, which then modulate the expression of anti-inflammatory proteins and inhibit the expression of pro-inflammatory proteins . The compound inhibits the release of arachidonic acid, a precursor of potent mediators of inflammation such as prostaglandins and leukotrienes, by inhibiting the enzyme phospholipase A2 . This interaction reduces inflammation and provides relief from inflammatory conditions.
Cellular Effects
Fluorometholone acetate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound reduces the production of inflammatory cytokines and chemokines, thereby decreasing inflammation . It also affects the proliferation and differentiation of immune cells, leading to a reduction in the immune response. Additionally, fluorometholone acetate can induce apoptosis in certain cell types, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of fluorometholone acetate involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA . This binding regulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins. Fluorometholone acetate also inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, by preventing its translocation to the nucleus . This inhibition further reduces the expression of pro-inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluorometholone acetate change over time. The compound is relatively stable and does not degrade quickly, allowing for sustained anti-inflammatory effects . Long-term studies have shown that fluorometholone acetate maintains its efficacy in reducing inflammation over extended periods. Prolonged use can lead to side effects such as increased intraocular pressure and cataract formation . These long-term effects highlight the importance of monitoring patients during extended treatment with fluorometholone acetate.
Dosage Effects in Animal Models
The effects of fluorometholone acetate vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without causing significant side effects . At higher doses, fluorometholone acetate can induce toxic effects such as Cushing’s syndrome-like symptoms, including weight gain, hypertension, and osteoporosis . These adverse effects underscore the need for careful dosage management to balance efficacy and safety.
Metabolic Pathways
Fluorometholone acetate is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound undergoes hydroxylation and reduction reactions, leading to the formation of inactive metabolites that are excreted in the urine . Fluorometholone acetate also affects metabolic flux by modulating the levels of various metabolites involved in inflammation and immune response .
Transport and Distribution
Fluorometholone acetate is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, which facilitate its transport in the bloodstream . The compound is then taken up by target cells through receptor-mediated endocytosis . Within the cells, fluorometholone acetate is distributed to different compartments, including the cytoplasm and nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of fluorometholone acetate is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with glucocorticoid receptors . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of fluorometholone acetate . These modifications ensure that the compound reaches specific compartments or organelles where it can effectively modulate gene expression and reduce inflammation.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El fluorometolona acetato se sintetiza mediante la esterificación de fluorometolona con anhídrido acético. La reacción generalmente implica el uso de un catalizador como la piridina y se lleva a cabo en condiciones de temperatura controlada para garantizar la formación del éster deseado .
Métodos de producción industrial: En entornos industriales, la producción de fluorometolona acetato implica el uso de reactivos de alta pureza y técnicas de purificación avanzadas para lograr los estándares de calidad requeridos. El proceso incluye pasos como la cristalización, la filtración y el secado para obtener el producto final en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones: El fluorometolona acetato experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de derivados oxidados del compuesto.
Reducción: Las reacciones de reducción pueden convertir el fluorometolona acetato en sus formas reducidas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Se emplean comúnmente reactivos como halógenos y agentes alquilantes.
Principales productos formados:
Comparación Con Compuestos Similares
Compuestos similares:
- Flumedroxona acetato
- Mometasona furoato
- Prednisolona acetato
Comparación: El fluorometolona acetato es único debido a sus potentes propiedades antiinflamatorias y su capacidad para penetrar eficazmente los tejidos oculares. En comparación con otros compuestos similares, el fluorometolona acetato tiene un perfil de efectos secundarios favorable y es menos probable que cause efectos sistémicos significativos cuando se usa en formulaciones oftálmicas .
Propiedades
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO5/c1-13-10-19-17-7-9-23(14(2)26,30-15(3)27)22(17,5)12-20(29)24(19,25)21(4)8-6-16(28)11-18(13)21/h6,8,11,13,17,19-20,29H,7,9-10,12H2,1-5H3/t13-,17-,19-,20-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFXGQHBPBMFHW-SBTZIJSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191424 | |
| Record name | Fluorometholone acetate [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3801-06-7 | |
| Record name | Fluorometholone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3801-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluorometholone acetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003801067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUOROMETHOLONE ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluorometholone acetate [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17-dihydroxy-6α-methylpregna-1,4-diene-3,20-dione 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOROMETHOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50C3I3OK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(7R,10R,11R,12Z,17Z,19Z,21S,23R)-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14-trione](/img/structure/B1672841.png)







